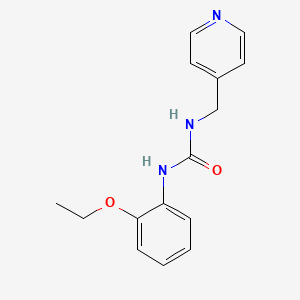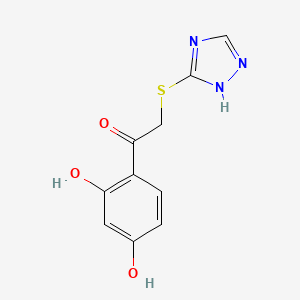![molecular formula C17H18F3N3O3 B5315204 N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide](/img/structure/B5315204.png)
N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide, also known as GNF-2, is a small molecule inhibitor that has been the subject of numerous scientific research studies. The molecule was first synthesized by scientists at the Genomics Institute of the Novartis Research Foundation and has since been used in a wide range of applications, including cancer research and drug discovery.
Mécanisme D'action
N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide works by inhibiting the activity of a protein called TRIM24, which plays a key role in the regulation of gene expression. By inhibiting TRIM24, N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide can alter the expression of genes involved in cell signaling pathways, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting cancer cell growth, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide has also been shown to have anti-inflammatory effects and to inhibit the growth of certain types of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide in lab experiments is its specificity. It targets a specific protein, TRIM24, which makes it a useful tool for studying the role of this protein in various biological processes. However, N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide has some limitations as well. It is a small molecule inhibitor, which means that it may not be suitable for studying proteins that are involved in larger protein complexes.
Orientations Futures
There are many potential future directions for research involving N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide. One area of interest is the development of new therapeutics based on the molecule. Researchers are also interested in studying the effects of N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide on other proteins involved in cell signaling pathways. Additionally, there is interest in using N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide in combination with other drugs to enhance its effectiveness in treating cancer.
Méthodes De Synthèse
The synthesis of N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide involves a multi-step process that begins with the reaction of 3-(trifluoromethyl)phenol with 3-bromopyridine. This reaction produces 2-(3-(trifluoromethyl)phenoxy)pyridine, which is then reacted with L-threonine to produce N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide.
Applications De Recherche Scientifique
N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide has been used in numerous scientific research studies, particularly in the fields of cancer research and drug discovery. It has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell signaling pathways. Additionally, N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide has been used in drug discovery to identify potential drug targets and to develop new therapeutics.
Propriétés
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-10(24)14(21)15(25)23-9-11-4-3-7-22-16(11)26-13-6-2-5-12(8-13)17(18,19)20/h2-8,10,14,24H,9,21H2,1H3,(H,23,25)/t10-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJWFDSFIZDVCO-YGRLFVJLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC1=C(N=CC=C1)OC2=CC=CC(=C2)C(F)(F)F)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC1=C(N=CC=C1)OC2=CC=CC(=C2)C(F)(F)F)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dihydro-1H-indol-1-yl)-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-oxoacetamide](/img/structure/B5315125.png)
![8-[2-(1H-imidazol-2-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5315127.png)
![2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol](/img/structure/B5315128.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B5315137.png)

![2-phenyl-5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-oxadiazole](/img/structure/B5315170.png)
![N-isopropyl-5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5315179.png)

![(3R*,3aR*,7aR*)-1-(cyclopropylcarbonyl)-3-(2,3-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5315189.png)
![3-(3-chlorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5315201.png)
![N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5315208.png)
![methyl N-[(4-chloro-2,5-dimethylphenyl)sulfonyl]glycinate](/img/structure/B5315214.png)
![[4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B5315216.png)